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Clavaspirin

Cat. No.: B1577464
Attention: For research use only. Not for human or veterinary use.
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Description

Clavaspirin (CSP) is a 23-amino acid, histidine-rich antimicrobial peptide (AMP) originally isolated from the pharyngeal tissues of the marine tunicate Styela clava . As a component of innate immunity in marine invertebrates, it exhibits a helix-loop-helix structure and a leucine-zipper motif, which contributes to its mechanism of action . Research indicates that this compound and its engineered analogs exert their antimicrobial effect by selectively accumulating on and disrupting bacterial cell membranes, leading to cell lysis . This membrane-lytic activity has demonstrated efficacy against a range of Gram-negative and Gram-positive bacteria . A significant area of investigation involves its modified analog, CSP-4, which was designed to reduce the cytotoxicity and hemolytic activity observed with the native peptide at physiological pH (7.4) . Studies on CSP-4 show potent, pH-independent antimicrobial activity and a notably low propensity for inducing drug resistance in pathogens like Staphylococcus aureus , even after prolonged exposure . Furthermore, in vivo models of dermal infection have shown that topical application of CSP-4 can penetrate the skin and significantly reduce infection caused by drug-resistant S. aureus (DRSA), while also modulating the host immune response by reducing key inflammatory markers such as Toll-like receptor-2 (TLR-2), NF-κB, TNF-α, and IL-1β . This unique combination of direct antimicrobial activity and immunomodulatory action makes this compound a highly valuable compound for researching new therapeutic strategies against multidrug-resistant bacterial infections . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

bioactivity

Antibacterial

sequence

FLRFIGSVIHGIGHLVHHIGVAL

Origin of Product

United States

Structural Elucidation of Clavaspirin

Primary Amino Acid Sequence Analysis

The primary structure of Clavaspirin was determined through cDNA library cloning. nih.gov It is a 23-residue peptide. nih.govmdpi-res.com A key feature of its primary sequence is a C-terminal amidation, where the final leucine (B10760876) residue is amidated. nih.govuniprot.org The peptide is notably rich in histidine residues. nih.govsicb.org

The specific amino acid sequence for this compound is: FLRF(IG)SVIHGIGHLVHHIGVAL-NH₂ nih.gov

The table below details the primary amino acid sequence of this compound.

PositionAmino Acid (3-Letter Code)Amino Acid (1-Letter Code)
1PhenylalanineF
2LeucineL
3ArginineR
4PhenylalanineF
5Isoleucine/Glycine (B1666218)I/G
6SerineS
7ValineV
8IsoleucineI
9HistidineH
10GlycineG
11IsoleucineI
12GlycineG
13HistidineH
14LeucineL
15ValineV
16HistidineH
17HistidineH
18IsoleucineI
19GlycineG
20ValineV
21Alanine (B10760859)A
22LeucineL
23Leucine (Amide)L-NH₂

Note: The original sequencing predicted a variation at position 5 of either Isoleucine or Glycine. nih.gov

Secondary and Tertiary Conformations

Circular dichroism (CD) spectroscopy studies performed on synthetic this compound have been instrumental in determining its secondary structure. nih.gov The results of these measurements indicate that the peptide adopts a largely alpha-helical conformation. nih.gov An alpha-helix is a common secondary structural motif where the polypeptide backbone is wound into a right-handed coil. wikipedia.org This helical structure is stabilized by hydrogen bonds between the backbone amine and carboxyl groups of amino acids that are four residues apart. wikipedia.org The propensity of this compound to form and maintain this alpha-helical structure is influenced by environmental conditions, particularly pH. nih.gov

Coiled-coils are structural motifs where two or more alpha-helices wind around each other to form a supercoil. wikipedia.orgbiorxiv.org This structure is typically characterized by a repeating pattern of amino acids known as a heptad repeat. biorxiv.org The presence of a leucine-zipper motif in this compound strongly suggests the formation of coiled-coil-like interactions that stabilize the peptide's structure, likely through dimerization. researchgate.netwikipedia.org These interactions are fundamental to the peptide's tertiary structure and its aggregation properties. researchgate.net

Alpha-Helical Propensity

Key Structural Motifs and Residue Contributions

Specific arrangements of amino acids, or motifs, within the this compound sequence confer distinct structural properties and are critical for its function.

This compound is characterized as a histidine-rich peptide. nih.govsicb.orgmdpi-res.comresearchgate.net The primary sequence contains four histidine residues at positions 9, 13, 16, and 17. The imidazole (B134444) side chain of histidine has a pKa near neutral, meaning its charge state is sensitive to small shifts in pH. This property is significant, as the activity of this compound is more effective in acidic environments. nih.gov The protonation of these histidine residues at lower pH likely enhances the peptide's interaction with and permeabilization of microbial membranes.

A prominent feature of this compound's structure is a leucine-zipper motif. researchgate.net This motif is a specific type of coiled-coil domain. wikipedia.org In this compound, this is formed by specific hydrophobic residues located at regular intervals. researchgate.net Research indicates that isoleucine and leucine residues at positions 2, 5, 9, and 12 face each other, forming the zipper. researchgate.net This motif significantly contributes to the high hydrophobicity of the peptide. researchgate.net Leucine zippers are characterized by a heptad repeat, often denoted as (abcdefg)n, where residues at the 'a' and 'd' positions are typically hydrophobic and form the core of the interaction. biorxiv.org The leucine and isoleucine residues in the this compound zipper are crucial for its structure and have been a target for analog design to modify its properties. researchgate.net

The table below shows the key residues contributing to the Leucine-Zipper motif.

Residue PositionAmino AcidRole in Motif
2Leucine (L)Forms zipper interface
5Isoleucine (I)Forms zipper interface
9Isoleucine (I)Forms zipper interface
12Leucine (L)Forms zipper interface

Unraveling the Structure of this compound: A Potent Antimicrobial Peptide

This compound is a notable antimicrobial peptide first identified in the marine tunicate Styela clava. Belonging to a family of defense peptides, its chemical makeup and structural features are key to its biological function. This article delves into the scientific investigations that have elucidated the structure of this compound and the critical role of a specific chemical modification, N-terminal amidation, in its activity.

Significance of C Terminal Amidation

Initial reports on Clavaspirin incorrectly identified an N-terminal amidation. However, further investigation into its biosynthesis, based on the precursor peptide sequence, revealed that this compound is, in fact, C-terminally amidated. core.ac.ukresearchgate.net The precursor protein contains a C-terminal glycine (B1666218) residue, which is a common signal for enzymatic amidation in many bioactive peptides. core.ac.uk

The C-terminal amide is a crucial post-translational modification that significantly impacts the biological activity of many antimicrobial peptides. plos.org This modification neutralizes the negative charge of the C-terminal carboxyl group, which can have several important consequences:

Increased Antimicrobial Activity: By removing the negative charge, C-terminal amidation can enhance the peptide's ability to interact with and disrupt the negatively charged membranes of bacteria. plos.org Studies on the related clavanin peptides have shown that the amidated form has a more rapid effect on permeabilizing the outer membrane of bacteria compared to its non-amidated counterpart, particularly under slightly acidic conditions. asm.org

Structural Stabilization: The C-terminal amide can contribute to the stability of the peptide's secondary structure, such as the alpha-helix, which is often essential for its membrane-disrupting activity. nih.gov

The presence of the C-terminal amide in this compound is therefore not a minor chemical detail but a key feature that likely contributes significantly to its potent antimicrobial properties.

Biosynthesis and Molecular Regulation of Clavaspirin

Gene Cloning and Expression Profiles

The genetic blueprints for fungal alkaloids like the piperazines are located in discrete biosynthetic gene clusters (BGCs). mdpi.com These clusters are contiguous sets of genes on the fungal chromosome that encode all the necessary enzymatic machinery for producing the final compound. nih.gov Cloning and sequencing of fungal genomes have been instrumental in identifying these BGCs.

Research into fungal piperazine (B1678402) alkaloids, such as the brasiliamides from Penicillium brasilianum and herquline A from Penicillium herquei, has revealed that their BGCs are centered around a core gene encoding a Non-Ribosomal Peptide Synthetase (NRPS). nih.govnih.govasm.org This NRPS is responsible for selecting and linking the amino acid building blocks. researchgate.net Surrounding the core NRPS gene are various "tailoring" genes that modify the initial peptide backbone to create the final, complex structure. These can include oxidoreductases, methyltransferases, and cytochrome P450 monooxygenases. rsc.orgacs.org

Identifying the correct cluster is often achieved through transcriptome analysis. By comparing gene expression levels under conditions where the compound is produced versus where it is not, scientists can identify a group of co-regulated genes, which constitutes the BGC. nih.gov For example, deletion of a histone deacetylase gene in P. brasilianum activated the expression of the brasiliamide gene cluster, leading to the production of new derivatives and confirming the cluster's function. nih.gov

Table 1: Representative Genes in a Fungal Piperazine Alkaloid Biosynthetic Gene Cluster

Gene Name (Example)Encoded ProteinFunction in Biosynthesis
brsANon-Ribosomal Peptide Synthetase (NRPS)Selects and links two L-phenylalanine precursors to form the piperazine skeleton. nih.gov
hqlCCytochrome P450 MonooxygenaseCatalyzes oxidative cross-linking of phenyl rings in the herquline A pathway. nih.gov
brsJα-KG-dependent DioxygenaseCatalyzes the cleavage of the piperazine ring in later tailoring steps of brasiliamide synthesis. nih.gov
hqlDN-methyltransferaseAdds a methyl group to the piperazine nitrogen, a key step triggering downstream reactions. nih.gov
tqaRPathway-specific Transcription FactorRegulates the expression of other genes within the cluster.

Cellular Localization and Processing within Native Tissues

The biosynthesis of fungal alkaloids is a highly organized intracellular process. The primary enzymes, the NRPSs, are massive proteins that reside and function within the cytoplasm of the fungal cell. researchgate.net These enzymes are not membrane-bound and operate as large, soluble multi-enzyme complexes.

The process begins with the translation of NRPS and tailoring enzymes on ribosomes in the cytoplasm. Once synthesized, the NRPS assembly line is formed. The synthesis of the peptide occurs with the growing molecule remaining covalently tethered to the NRPS complex. researchgate.net The amino acid substrates are shuttled between different catalytic domains within the NRPS module for activation, modification, and peptide bond formation. nih.gov

After the NRPS synthesizes the core piperazine structure, it is released from the complex. Subsequent modifications, such as oxidation, methylation, or cyclization, are carried out by the tailoring enzymes, which are also located in the cytoplasm. rsc.orgnih.gov The final alkaloid product must then be transported out of the fungal cell, a process that likely involves specific transporter proteins encoded by genes often found within the BGC itself, although these mechanisms are still being fully elucidated.

Transcriptional and Translational Regulation Mechanisms

The production of fungal alkaloids is tightly controlled to ensure it occurs at the appropriate time and in response to specific environmental or developmental signals. This regulation happens primarily at the level of transcription. researchgate.net

Two main tiers of transcriptional control govern the expression of piperazine BGCs:

Pathway-Specific Regulation : Many BGCs contain their own dedicated transcription factor gene. mdpi.com These are often of the Zn(II)2Cys6 "zinc finger" family and bind to specific promoter sequences of the other genes within the same cluster, acting as a master switch to turn the entire pathway on or off. The expression of this regulator itself can be triggered by specific precursor molecules or other internal signals.

Translational regulation is less understood but is thought to provide another layer of control, potentially by modulating the stability of mRNA transcripts or the efficiency of ribosome binding.

Post-Translational Modifications and Their Functional Implications

For the NRPS machinery to become active, it must undergo a critical post-translational modification. researchgate.net The individual modules of an NRPS contain a peptidyl carrier protein (PCP) domain (also known as a thiolation or T domain). rsc.org In its initial, inactive state, it is called an apo-PCP domain.

To become functional, the apo-PCP domain must be converted to a holo-PCP domain. This conversion is catalyzed by a separate enzyme called a 4'-phosphopantetheinyl transferase (PPTase). nih.govresearchgate.net The PPTase transfers a 4'-phosphopantetheine (B1211885) (Ppant) moiety from Coenzyme A to a conserved serine residue on the PCP domain. rsc.org This attached Ppant arm acts as a flexible shuttle, covalently binding the amino acid substrates via a thioester bond and transporting them between the various catalytic domains of the NRPS for processing and elongation. nih.gov Without this modification, the entire NRPS assembly line is non-functional, and alkaloid synthesis cannot occur. researchgate.net

Beyond the activation of the NRPS itself, the peptide product undergoes its own series of modifications after synthesis, which are critical for its final structure and function. These are catalyzed by the tailoring enzymes encoded within the BGC. For piperazine alkaloids, these modifications can include N-methylation, which can trigger spontaneous downstream chemical transformations, and oxidative cross-linking by P450 enzymes to create highly strained and complex ring systems, as seen in the biosynthesis of herquline A. nih.govasm.org

Table 2: Key NRPS Domains and Required Modifications

DomainAbbreviationFunctionRequired Post-Translational Modification
Adenylation DomainASelects a specific amino acid and activates it using ATP. nih.govNone required for the domain itself.
Peptidyl Carrier ProteinPCP / TCovalently binds the activated amino acid via a Ppant arm. rsc.orgPhosphopantetheinylation by a PPTase enzyme is essential. researchgate.net
Condensation DomainCCatalyzes the formation of the peptide bond between adjacent amino acids. nih.govNone required for the domain itself.
Reductase DomainRReduces a carboxyl group to an aldehyde, a key step in forming the piperazine ring from two amino acids. rsc.orgRequires NADPH as a cofactor.
Methyltransferase DomainMTAdds a methyl group to a nitrogen or other atom on the peptide.Requires S-adenosyl methionine (SAM) as a methyl donor.

Mechanistic Insights into Clavaspirin S Biological Action

Membrane Interaction Modalities

Clavaspirin's primary mode of action involves direct interaction with and disruption of microbial cell membranes. capes.gov.broup.com This interaction is a critical first step in its antimicrobial activity, leading to a loss of membrane integrity and subsequent cell death.

This compound demonstrates potent activity against both Gram-positive and Gram-negative bacteria by directly compromising their membrane structures. capes.gov.brnih.gov Studies have shown that it effectively permeabilizes both the outer and inner membranes of Escherichia coli. capes.gov.brfrontiersin.org The initial interaction is thought to be driven by electrostatic attraction between the cationic peptide and the anionic components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. nih.gov

Following this initial binding, the peptide disrupts the membrane integrity. Electron microscopy studies on bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and E. coli treated with this compound revealed significant morphological changes, including cytoplasmic swelling and the extrusion of cellular contents, which are indicative of osmotic dysregulation caused by membrane damage. oup.com For some analogs of this compound, a "carpet-like" mechanism has been proposed, where the peptides accumulate on the bacterial surface, forming a layer that destabilizes the membrane, leading to lysis. nih.gov This rapid, lytic action underscores its efficiency as a membrane-active antimicrobial agent. nih.gov

To better understand the peptide's interaction with the lipid bilayer, studies have utilized model membrane systems such as liposomes. These experiments provide insight into the specificity and nature of the peptide-lipid interaction. This compound has been shown to effectively lyse liposomes composed of phosphatidylglycerol (POPG), a negatively charged phospholipid commonly found in bacterial membranes. capes.gov.brfrontiersin.org This preference for anionic lipids corroborates the proposed mechanism of electrostatic attraction to bacterial surfaces.

The lytic activity of this compound against these model membranes is significantly more effective in acidic conditions, mirroring its enhanced antimicrobial activity at low pH. capes.gov.brnih.gov This suggests that the physicochemical properties of the peptide at different pH levels are key determinants of its ability to disrupt lipid bilayers.

Table 1: Summary of this compound Interaction with Model Liposomes

Liposome Composition Observation Implication Reference
Phosphatidylglycerol (POPG) Lysis of liposomes This compound effectively targets and disrupts negatively charged membranes, mimicking bacterial membranes. capes.gov.br, nih.gov
Phosphatidylglycerol (POPG) Lytic activity is more effective at acidic pH The membrane-disrupting capability is pH-dependent. capes.gov.br, nih.gov

Bacterial Membrane Permeabilization and Disruption Mechanisms

pH-Dependent Activity and Conformational Adaptations

A defining characteristic of this compound is the strong dependence of its biological activity on the environmental pH. mdpi.comnih.gov Acidic conditions, such as those found in phagocytic vacuoles of immune cells or at sites of infection, potentiate its antimicrobial effects. nih.gov This pH sensitivity is directly linked to the peptide's amino acid composition and its resulting structural flexibility. mdpi.com

The shift to an acidic environment not only increases this compound's charge but also induces significant conformational changes. Circular dichroism and Fourier-transform infrared (FTIR) spectrometry studies have revealed that this compound transitions to a largely α-helical structure in membrane-mimicking environments, a process that is enhanced at low pH. capes.gov.brnih.govnih.gov This pH-induced adoption of a defined secondary structure is critical for its biological function. mdpi.com The resulting amphipathic α-helix, with its segregated hydrophobic and hydrophilic faces, is well-suited for partitioning into and disrupting the lipid bilayer of microbial membranes. mdpi.comnih.gov The combination of increased positive charge and a more pronounced helical structure under acidic conditions synergistically enhances this compound's ability to associate with, insert into, and ultimately permeabilize target membranes. mdpi.comcapes.gov.br

Role of Histidine Protonation in Membrane Affinity

Interactions with Intracellular Microbial Components

While membrane permeabilization is a clearly established mechanism of action for this compound, some research suggests that its biological activity may not be limited to the cell surface. capes.gov.broup.com Studies involving this compound and the closely related clavanin peptides have indicated that they might also interact with intracellular targets. nih.govacs.org

Evidence from experiments using a combination of Clavanin D and this compound against multidrug-resistant Enterobacter cloacae showed that this synergistic pairing caused internal damage while leaving the bacterial membrane largely intact. nih.gov Transmission electron microscopy of the treated bacteria revealed aggregated intracellular components, suggesting a mode of action that goes beyond simple membrane lysis. nih.gov It has been proposed that these peptides may translocate across the bacterial membrane, possibly through transient pores, to reach and act upon cytoplasmic components. frontiersin.orgnih.gov However, the specific intracellular targets of this compound have not yet been definitively identified. This suggests a complex mechanism that may involve both membrane disruption and subsequent interaction with internal cellular machinery, representing an active area of ongoing investigation.

Comparative Analysis of Membrane Lytic Mechanisms

The precise mechanism by which this compound breaches the cell membrane can be understood by comparing it to established models of AMP-membrane interaction: the barrel-stave, toroidal pore, and carpet models. While direct and definitive classification for this compound is a subject of ongoing research, its known characteristics allow for a comparative analysis.

The Toroidal Pore Model: In this model, the inserted peptides, along with the head groups of the surrounding lipids, bend and fold back on themselves to form a continuous pore. This results in a "toroidal" curvature of the membrane, where the pore is lined by both the peptides and the lipid head groups. Unlike the barrel-stave model, the toroidal pore model involves significant disruption and reordering of the lipid bilayer. frontiersin.org This mechanism can lead to the transient or permanent formation of pores that allow for the passage of ions and larger molecules, ultimately disrupting cellular homeostasis. frontiersin.org

The Carpet Model: This mechanism is non-pore-forming. Peptides accumulate on the surface of the membrane, aligning parallel to the lipid bilayer, much like a carpet. frontiersin.org Once a threshold concentration is reached, the peptides exert a detergent-like effect, disrupting the membrane's integrity by causing micellization or creating transient holes, leading to the complete disintegration of the membrane. frontiersin.org

Based on available evidence, the action of this compound and its closely related clavanin family peptides appears to align most closely with the toroidal pore or a related disruptive model. The observation of cytoplasmic content extrusion suggests the formation of pores large enough to compromise the cell's osmotic balance significantly. semanticscholar.orgrsc.org Furthermore, the pH-dependent enhancement of activity, which increases the peptide's interaction with the membrane surface and promotes its α-helical structure, is consistent with the initial steps of the toroidal pore model, where peptides accumulate and insert into the bilayer. scienceopen.commdpi.com Some studies on clavanins have suggested a "disordered toroidal pore type mechanism," indicating a less-ordered and more disruptive process than a classic toroidal pore.

The following table summarizes key research findings that provide insight into the lytic mechanism of this compound and its analogs.

Research FindingOrganism/System StudiedImplication for MechanismCitation
pH-dependent permeabilization of outer and inner membranesEscherichia coliIncreased positive charge at low pH enhances interaction with negatively charged membranes, a prerequisite for all membrane-active models. scienceopen.comfrontiersin.org
Lysis of phosphatidylglycerol (POPG) liposomesArtificial membrane systemDemonstrates direct interaction with and disruption of lipid bilayers, a fundamental aspect of membrane lytic mechanisms. scienceopen.comfrontiersin.org
Induction of cytoplasmic swelling and extrusion of contentsMethicillin-resistant Staphylococcus aureus (MRSA) and E. coliSuggests the formation of large, unstable pores leading to osmotic dysregulation, characteristic of the toroidal pore or carpet models rather than stable, ion-selective channels of the barrel-stave model. semanticscholar.orgrsc.org
Adoption of an α-helical structure in membrane-mimetic environmentsCircular dichroism studiesThe formation of an amphipathic α-helix is critical for insertion into the lipid bilayer, a key step in both barrel-stave and toroidal pore models. scienceopen.com
Analogs show antimicrobial activity by accumulating on bacterial cell surfaces and inducing a lytic mechanismGram-negative and Gram-positive cellsThe initial accumulation on the cell surface is a common feature of the carpet and toroidal pore models. researchgate.netrsc.org

Rational Design and Development of Clavaspirin Analogues

Principles of Peptide Engineering for Enhanced Antimicrobial Properties

The primary goal in engineering Clavaspirin analogues is to create peptides that exhibit potent antimicrobial activity against a broad spectrum of pathogens, including drug-resistant strains, while minimizing toxicity to host cells. nih.gov The fundamental principles guiding this process revolve around optimizing the physicochemical properties of the peptide to enhance its selectivity and efficacy. mdpi.com A key objective is to design analogues with minimal aggregation tendencies at both physiological (7.4) and acidic (5.5) pH levels, strong antimicrobial action under both conditions, and negligible cytotoxicity towards mammalian cells. nih.govresearchgate.net

Antimicrobial peptides (AMPs) like this compound typically function by interacting with and disrupting microbial cell membranes. nih.govfrontiersin.org Therefore, engineering efforts focus on modulating the peptide's structure to enhance these interactions with bacterial membranes while reducing interactions with mammalian cell membranes. mdpi.com This involves altering properties such as hydrophobicity, cationicity, and amphiphilicity. mdpi.comnih.gov By strategically substituting specific amino acids, it is possible to fine-tune these characteristics to achieve a desirable balance between antimicrobial potency and host cell compatibility. nih.govresearchgate.net The disruption of structural motifs associated with cytotoxicity, such as the leucine (B10760876) zipper in this compound, is a critical aspect of this design process. researchgate.net

Amino Acid Substitution Strategies and Their Structural Outcomes

Amino acid substitution is a cornerstone of rational peptide design, allowing for precise modifications to a peptide's structure and function. nih.govbiorxiv.org In the case of this compound, substitutions have been strategically employed to address its inherent drawbacks, namely its high hydrophobicity and propensity for aggregation. nih.govresearchgate.net

The native this compound peptide is rich in hydrophobic amino acids, particularly containing a leucine-zipper motif formed by leucine and isoleucine residues at specific positions (2, 5, 9, and 12). researchgate.net This high hydrophobicity is a primary driver of peptide aggregation and contributes to its hemolytic activity. nih.govresearchgate.net Leucine and isoleucine, while both hydrophobic, play distinct roles in protein structure; the β-branching of isoleucine can destabilize α-helices, while leucine is known to tune the hydropathy of transmembrane domains. nih.govnih.gov

To mitigate the negative effects of excessive hydrophobicity, researchers have substituted these hydrophobic residues. nih.gov The strategy involves replacing leucine and/or isoleucine within the zipper motif to disrupt this structure and reduce the peptide's tendency to self-associate in a way that is harmful to mammalian cells. researchgate.net This reduction in hydrophobicity is a key step toward decreasing cytotoxicity and improving the peptide's therapeutic index. nih.govuliege.be

In the development of this compound analogues, both alanine (B10760859) and lysine (B10760008) have been incorporated to replace key hydrophobic residues. researchgate.net For instance, two analogues were created with double isoleucine substitutions at the 'd' positions of the heptad repeat: one with alanine (CSP-1) and another with lysine (CSP-2). researchgate.net Another analogue, CSP-4, was developed by substituting the isoleucine residues at positions 9 and 12 with lysine. researchgate.net These substitutions were designed to disrupt the leucine zipper motif, reduce hydrophobicity, and modulate the peptide's amphiphilic character. researchgate.net Circular dichroism studies have shown that analogues like CSP-2 and CSP-4 attain an alpha-helical structure in a membrane-mimetic environment at physiological pH, suggesting they are more efficacious than the native peptide. researchgate.net

AnalogueSubstitutionIntended Effect
CSP-1 Isoleucine to AlanineReduce hydrophobicity
CSP-2 Isoleucine to LysineReduce hydrophobicity, Increase cationicity
CSP-4 Isoleucine to Lysine (positions 9 & 12)Disrupt leucine zipper, Reduce hydrophobicity, Increase cationicity

Hydrophobicity Modulation through Isoleucine and Leucine Substitutions

Strategies for Modulating Peptide Aggregation Characteristics

Peptide aggregation can significantly impact the bioavailability and activity of antimicrobial peptides. nih.govmdpi.com For this compound, its aggregation at physiological pH is a major hurdle, linked to its hydrophobic leucine zipper motif. nih.govresearchgate.net The primary strategy to modulate this aggregation has been the substitution of key hydrophobic amino acids. nih.gov

By replacing isoleucine residues with the less hydrophobic alanine or the charged lysine, the strong hydrophobic interactions that drive peptide-peptide association and aggregation are weakened. researchgate.net Research has demonstrated that analogues CSP-2 and CSP-4 exhibit significantly less self-aggregation compared to the native this compound and the alanine-substituted CSP-1 at both pH 5.5 and 7.4. researchgate.net This reduced aggregation is attributed to the successful disruption of the leucine zipper motif. researchgate.net The introduction of cationic residues like lysine can also create electrostatic repulsion between peptide molecules, further hindering aggregation and maintaining the peptide in a monomeric, active state. frontiersin.org

PeptideAggregation at pH 5.5 & 7.4
This compound High
CSP-1 High
CSP-2 Low
CSP-3 High
CSP-4 Low

Design Approaches Targeting Selective Microbial Membrane Interactions

The rational design of this compound analogues leverages this difference. By increasing the net positive charge of the peptide through lysine substitutions (as in CSP-2 and CSP-4), the electrostatic attraction to the negatively charged bacterial membranes is enhanced. researchgate.netnih.gov This promotes the accumulation of the peptide on the bacterial cell surface, a key step in its lytic mechanism. nih.gov

Simultaneously, the reduction of hydrophobicity by disrupting the leucine zipper motif decreases the peptide's interaction with the cholesterol-containing, zwitterionic mammalian cell membranes, leading to lower hemolytic activity and cytotoxicity. researchgate.net The designed analogue CSP-4, for example, showed potent antimicrobial activity by accumulating on bacterial surfaces and inducing a lytic mechanism, while exhibiting little to no cytotoxicity towards human red blood cells and keratinocytes. nih.govresearchgate.net This demonstrates a successful design approach that enhances selective microbial membrane interactions.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Clavaspirin and Its Analogues

Methodological Frameworks for SAR/QSAR Analysis

The investigation of SAR and QSAR for clavaspirin and its analogues involves a combination of experimental and computational methodologies designed to correlate the peptide's chemical structure with its biological activity.

Structure-Activity Relationship (SAR) Analysis: SAR studies for this compound analogues have primarily involved a systematic process of modifying the peptide's structure and observing the resultant changes in biological activity. scribd.com This qualitative approach focuses on identifying key functional groups and structural motifs that are crucial for antimicrobial potency and hemolytic activity. scribd.com The process typically includes:

Analogue Synthesis: A series of peptide analogues are designed and synthesized with specific amino acid substitutions. nih.govtandfonline.com

Biological Testing: The synthesized analogues are then tested for their antimicrobial activity against various bacterial strains and their hemolytic activity against red blood cells. nih.govtandfonline.comresearchgate.net

Qualitative Correlation: The results from biological testing are analyzed to establish relationships between structural modifications and biological outcomes. scribd.com

Quantitative Structure-Activity Relationship (QSAR) Analysis: QSAR models provide a more advanced, quantitative approach by establishing mathematical relationships between the physicochemical properties of the peptides and their biological activities. scribd.com For antimicrobial peptides like this compound, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. tandfonline.comtandfonline.com

The general workflow for a 3D-QSAR study on antimicrobial peptides includes:

Dataset Selection: A dataset of peptides with known structures and biological activities (e.g., Minimum Inhibitory Concentration - MIC) is compiled. nih.gov

Molecular Modeling and Alignment: 3D structures of the peptides are constructed and aligned based on a common substructure or template. tandfonline.comtandfonline.com

Descriptor Calculation: Molecular descriptors, which are numerical representations of the peptides' physicochemical properties (e.g., steric, electrostatic, hydrophobic fields), are calculated. tandfonline.comtandfonline.com

Statistical Model Generation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external test sets of compounds. tandfonline.comnih.gov

These frameworks allow researchers to not only understand the structural requirements for activity but also to predict the potency of novel, unsynthesized peptide analogues.

Identification of Critical Structural Determinants for Antimicrobial Potency

Research on this compound has identified several critical structural features that determine its antimicrobial and hemolytic activities. The native this compound peptide has low antimicrobial and high hemolytic activity at a physiological pH of 7.4. nih.govtandfonline.com This is largely attributed to its high hydrophobicity, which leads to aggregation and non-specific membrane disruption. tandfonline.comresearchgate.net

A key structural feature of this compound is its helix-loop-helix structure, which includes a leucine-zipper motif. tandfonline.comresearchgate.net This motif, formed by isoleucine and leucine (B10760876) residues at specific positions, is a major contributor to the peptide's high hydrophobicity. tandfonline.comresearchgate.net To address this, a series of this compound analogues (CSP-1, CSP-2, CSP-3, and CSP-4) were designed by substituting some of these hydrophobic residues with less hydrophobic (alanine) or charged (lysine) amino acids. nih.govtandfonline.com

The modifications aimed to dissociate the leucine-zipper motif, thereby reducing hydrophobicity and cytotoxicity while maintaining or enhancing antimicrobial activity. tandfonline.comresearchgate.net The results of these modifications demonstrated that:

Leucine-Zipper Motif: Disruption of the leucine-zipper motif at the N-terminal region is a key determinant in reducing cytotoxicity. researchgate.net

Cationicity: Introducing positively charged lysine (B10760008) residues can enhance antimicrobial activity, likely by improving interaction with negatively charged bacterial membranes. tandfonline.com

The analogue CSP-4, which involved the substitution of isoleucine residues at positions 9 and 12 with lysine, showed the most promising profile with strong antimicrobial activity and significantly reduced hemolytic activity, irrespective of pH. researchgate.net

PeptideSequenceModification from this compoundKey Outcome
This compound (CSP)FLRFIGSVIHGIGHLVHHIGVAL-NH2-Low antimicrobial and high hemolytic activity at pH 7.4
CSP-1FLRFAASVIHGIGHLVHHIGVAL-NH2I5A, I12AReduced hydrophobicity
CSP-2FLRFKKSVIHGIGHLVHHIGVAL-NH2I5K, I12KReduced hydrophobicity, increased cationicity
CSP-3FLRFIGSVAKGIGHLVHHIGVAL-NH2I9A, H13KReduced hydrophobicity
CSP-4FLRFIGSVKHGKGHLVHHIGVAL-NH2I9K, I12KStrong antimicrobial activity, low cytotoxicity

Computational Modeling and Predictive Algorithms for Peptide Activity

Computational modeling and predictive algorithms are increasingly integral to the study and design of antimicrobial peptides like this compound. These tools offer a rapid and cost-effective means to screen and optimize peptide sequences before their synthesis and experimental testing. researchgate.net

Molecular Modeling:

3D Structure Prediction: Programs like PEP-FOLD are used to predict the three-dimensional structure of peptides. researchgate.net For this compound, these models have visualized the peptide-peptide interactions driven by the leucine-zipper motif. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of peptides and their interactions with bacterial membranes. nih.govnih.gov Although specific MD studies on this compound are not extensively detailed in the provided context, this technique is widely used for antimicrobial peptides to understand their mechanism of action at an atomic level.

Predictive Algorithms: A variety of machine learning algorithms are employed to predict the antimicrobial potential of peptides. These models are trained on large datasets of known antimicrobial and non-antimicrobial peptides.

eXtreme Gradient Boosting (XGBoost): This algorithm has been used to create models that can distinguish between antimicrobial and non-antimicrobial peptides with high accuracy. researchgate.net

Random Forest: This is another popular machine learning algorithm used to build predictive models for antimicrobial activity. frontiersin.org

Support Vector Machines (SVM) and Artificial Neural Networks (ANN): These have also been applied in the prediction of antimicrobial peptides. nih.gov

These predictive models typically use various peptide features (descriptors) as input, such as amino acid composition, physicochemical properties (hydrophobicity, net charge), and sequence-based features. researchgate.netfrontiersin.org The development of such predictive tools accelerates the discovery of novel and potent antimicrobial peptides.

Influence of Peptide Conformation on Biological Activity

The three-dimensional conformation of a peptide is a critical factor that dictates its biological activity. For membrane-active antimicrobial peptides like this compound and its analogues, the adoption of a specific secondary structure upon interaction with a bacterial membrane is often essential for their function.

The native this compound peptide is known to adopt a largely alpha-helical structure. capes.gov.br This amphipathic helical conformation, with a hydrophobic face and a hydrophilic face, is a common feature of many antimicrobial peptides and is crucial for their ability to interact with and disrupt bacterial membranes.

Studies on this compound analogues have shown that while the parent peptide has a propensity to aggregate, the more effective analogues, such as CSP-2, CSP-3, and CSP-4, attain a stable alpha-helical structure in a membrane-mimicking environment at physiological pH. researchgate.net This suggests that their enhanced antimicrobial efficacy is linked to their ability to adopt and maintain this active conformation.

Interactions of Clavaspirin with Other Biological Molecules and Metal Ions

Lipid Bilayer Association and Penetration Dynamics

The interaction of clavaspirin with lipid bilayers is a critical aspect of its biological function, particularly its hemolytic activity. uclan.ac.uk Like other clavanins, this compound exists in a random-coil conformation in aqueous environments but transitions to an α-helical structure in environments that mimic cell membranes. nih.gov This structural change is a hallmark of many antimicrobial peptides and is crucial for their ability to interact with and disrupt lipid bilayers. researchgate.net

The dynamics of this interaction can be understood through several key processes:

Initial Electrostatic Attraction: As a cationic peptide, this compound is initially attracted to the negatively charged components often found on the surface of target cell membranes, such as phosphatidylserine (B164497) lipids. nih.gov This electrostatic interaction facilitates the accumulation of the peptide at the membrane surface.

Hydrophobic Insertion and Structural Transition: Following the initial binding, the hydrophobic residues of this compound insert into the nonpolar core of the lipid bilayer. This insertion into the hydrophobic environment stabilizes the peptide's transition from a random coil to a more ordered α-helical structure. nih.govscholaris.ca

Membrane Perturbation and Penetration: The insertion and folding of this compound molecules within the bilayer disrupt the local lipid packing. This can lead to membrane thinning, increased permeability, and the formation of transient pores or channels. researchgate.netscholaris.ca Molecular dynamics (MD) simulations of similar antimicrobial peptides have shown that these interactions can cause significant local membrane deformation, allowing water and ions to enter the hydrophobic core of the membrane. mdpi.com The specific amino acid composition, particularly the distribution of hydrophobic residues, influences the depth and extent of penetration. arxiv.org

While detailed quantitative data for this compound's specific penetration depth are not extensively documented, studies on analogous peptides provide insight. For example, the substitution of key hydrophobic amino acids in this compound analogs has been shown to modulate hemolytic activity, underscoring the importance of the hydrophobic interactions in membrane disruption. The strong hemolytic nature of the unmodified this compound peptide points to a profound and disruptive interaction with the lipid bilayer of erythrocytes.

Protein Interaction Profiles

The interaction of peptides with soluble proteins, particularly plasma proteins, is a key determinant of their bioavailability, distribution, and clearance in a biological system. Human Serum Albumin (HSA) is the most abundant protein in blood plasma and is known to bind a wide variety of endogenous and exogenous molecules, including many drugs. nih.govcore.ac.uk The binding of a peptide like this compound to HSA could act as a reservoir, influencing its free concentration and, consequently, its activity and half-life. rsc.org

The study of such interactions typically involves a variety of biophysical techniques:

Spectroscopic Methods: Fluorescence spectroscopy is often used to study the binding of a ligand to a protein like HSA, which has intrinsic fluorescence due to its tryptophan residues. Quenching of this fluorescence upon ligand binding can be used to calculate binding constants (Ka) and the number of binding sites. mdpi.comrsc.org

Chromatographic and Electrophoretic Techniques: High-Performance Affinity Chromatography (HPAC) and Affinity Capillary Electrophoresis (ACE) are powerful methods for quantifying drug-protein interactions and even resolving the binding of different enantiomers. core.ac.ukmdpi.com

Mass Photometry: This single-molecule technique directly measures the mass of proteins and their complexes in solution, allowing for the determination of binding stoichiometry and equilibrium dissociation constants (KD). refeyn.com

While these methods are standard for characterizing peptide-protein interactions, specific studies detailing the binding profile of this compound with HSA or other plasma proteins are not extensively available in the current literature. The binding affinity would be influenced by this compound's specific amino acid sequence, charge, and conformational flexibility. Given that other peptides are known to bind to specific sites on HSA (often referred to as Sudlow's sites I and II), it is plausible that this compound would also exhibit specific binding, but this remains to be experimentally verified. nih.govrsc.orgmdpi.com

Coordination Chemistry with Divalent Metal Ions (e.g., Zn(II), Cu(II))

This compound belongs to a family of histidine-rich peptides, which suggests a strong potential for coordinating with divalent metal ions like zinc (Zn(II)) and copper (Cu(II)). nih.gov The imidazole (B134444) side chain of histidine is a well-known ligand for these metal ions in biological systems. researchgate.net The hemocytes of Styela clava, where clavaspirins are found, can contain high concentrations of these metals, suggesting a physiological relevance for these interactions. nih.gov

Studies on the clavanin family have established clear patterns of metal coordination, which provide a framework for understanding this compound's potential behavior.

Zinc (Zn(II)) Coordination: At physiological pH (7.4), Zn(II) typically coordinates with three imidazole groups from histidine residues to form a stable complex. nih.gov In clavanins A, B, and E, the coordinating residues are His10, His11, and His17. In clavanins C and D, the binding involves His10, His11, and His21. nih.gov This 3N-type interaction is a common motif for the clavanin family. nih.gov

Copper (Cu(II)) Coordination: The coordination of Cu(II) is slightly different. For most clavanins (A, B, D, E) at pH 7.4, the copper ion is bound by three imidazole nitrogens and one deprotonated amide nitrogen from the peptide backbone, forming a stable 4N-type complex. nih.gov Clavanin C is an exception, utilizing a specific N-terminal sequence (the ATCUN motif) for very stable Cu(II) binding. nih.gov The Cu(II) complexes of clavanins A, B, D, and E show very similar stabilities. nih.gov

While direct experimental data on the specific histidine residues involved in this compound's metal coordination are limited, its sequence homology with other clavanins suggests it would follow a similar coordination pattern, likely involving a 3N coordination for Zn(II) and a 4N coordination for Cu(II).

PeptideZn(II) Coordinating Residues (at pH 7.4)Cu(II) Coordinating Groups (at pH 7.4)
Clavanin A, B, E His10, His11, His17 (3N Imidazole)3 Imidazole groups, 1 Amide group (4N)
Clavanin C His10, His11, His21 (3N Imidazole)ATCUN motif (Nim, NH2, 2N–)
Clavanin D His10, His11, His21 (3N Imidazole)3 Imidazole groups, 1 Amide group (4N)
This compound Inferred to be a 3N Imidazole complexInferred to be a 3-Imidazole, 1-Amide complex

Table based on findings from the clavanin family of peptides. nih.gov

Impact of Metal Ion Binding on Peptide Structure and Function

Structural Stabilization: For peptides like this compound that are unstructured in aqueous solution, metal ion binding can induce a more defined and stable three-dimensional structure. nih.govweizmann.ac.il This is often a prerequisite for efficient biological activity. The binding of Zn(II) or Cu(II) can organize the peptide chain, leading to a pre-folded state that may be more amenable to membrane interaction or protein binding. nih.gov

Functional Modulation: The structural changes induced by metal binding directly translate to altered function. For the clavanin family, the coordination of Zn(II) has been shown to enhance antimicrobial properties in some cases. nih.gov For example, the Zn(II)-clavanin C complex shows a remarkable enhancement of its activity against various pathogens. nih.gov This enhancement is attributed to structural rearrangements at the metal-binding site that optimize the peptide for its antimicrobial action. nih.gov Metal binding can increase the peptide's net positive charge, potentially enhancing its initial electrostatic attraction to negatively charged bacterial membranes. mdpi.com Conversely, the binding of a metal ion could also inhibit activity by locking the peptide into an inactive conformation. This functional modulation is highly specific to the peptide, the metal ion, and the target organism. nih.gov

Advanced Research Methodologies Applied to Clavaspirin Investigations

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are fundamental in determining the three-dimensional structure of molecules like Clavaspirin. By analyzing the interaction of electromagnetic radiation with the peptide, researchers can deduce its conformational properties.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of proteins and peptides in solution. jascoinc.com This method measures the differential absorption of left and right circularly polarized light by chiral molecules. jascoinc.com In the study of this compound, CD measurements have revealed that the peptide predominantly adopts an α-helical structure. nih.govcapes.gov.br This helical conformation is crucial for its biological activity. The pH of the environment has been shown to influence the stability of this helical structure, with acidic conditions often favoring a more effective antimicrobial action. nih.govcapes.gov.br

Fourier Transform Infrared (FTIR) Spectrometry

Fourier Transform Infrared (FTIR) spectrometry provides information about the vibrational modes of molecules, which translates to insights into their functional groups and secondary structure. uci.eduwikipedia.org For this compound, polarized and residue-specific FTIR spectrometry has been employed to investigate its association with phospholipid membranes. nih.gov These studies have demonstrated that the interaction between this compound and membranes is influenced by pH, a finding that correlates with its pH-dependent hemolytic and antibacterial activities. nih.govcapes.gov.br FTIR is a valuable tool for understanding how the peptide orients itself within a membrane environment, which is critical for its mechanism of action. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the high-resolution three-dimensional structure of molecules in solution. wikipedia.orgebsco.com It relies on the magnetic properties of atomic nuclei to provide detailed information about atomic connectivity and spatial proximity. wikipedia.orglibretexts.org While specific high-resolution NMR structural data for this compound is not extensively detailed in the provided search results, NMR is a standard and powerful tool for such peptides. For the broader family of clavanins, which includes this compound, NMR has been used to study their structure and interaction with metal ions like Zn(II) and Cu(II). nih.govacs.org Such studies provide insights into the coordination chemistry and how metal binding can influence the peptide's antimicrobial properties. nih.gov

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. technologynetworks.com This technique is often used to determine the concentration of a substance in solution and can provide some structural information, particularly for molecules containing chromophores. msu.edu For peptides like this compound, UV-Vis spectroscopy can be used to monitor its concentration during purification and to study its interaction with other molecules, such as lipids or metal ions, by observing changes in the absorption spectrum. technologynetworks.commdpi-res.com

Chromatographic Separation and Purification Methodologies (e.g., RP-HPLC)

The isolation and purification of this compound from its natural source or synthetic preparations rely heavily on chromatographic techniques. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a particularly powerful method for separating peptides based on their hydrophobicity. ijpsr.comnih.gov In a typical RP-HPLC setup, a complex mixture is passed through a column containing a nonpolar stationary phase. A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile, is used to elute the components. nih.govnih.gov Peptides with greater hydrophobicity interact more strongly with the stationary phase and thus have longer retention times. This technique has been instrumental in obtaining highly pure samples of this compound and its analogs for subsequent structural and functional studies. researchgate.net

Microscopic Imaging for Cellular and Subcellular Analysis

Microscopic imaging techniques are essential for visualizing the effects of this compound at the cellular and subcellular levels. universiteitleiden.nl These methods allow researchers to observe the morphological changes induced by the peptide in target cells, such as bacteria or erythrocytes. mdpi.comredalyc.org For instance, by using microscopy, it's possible to witness the permeabilization of bacterial membranes or the lysis of red blood cells caused by this compound. nih.gov Advanced techniques like confocal microscopy can provide high-resolution images of the localization of fluorescently-labeled this compound within cells, offering direct evidence of its site of action. nih.gov Such visual data is invaluable for understanding the mechanisms through which this compound exerts its cytotoxic and antimicrobial effects.

Interactive Data Table: Spectroscopic and Chromatographic Parameters

Technique Parameter Measured Information Obtained for this compound Reference
Circular Dichroism (CD) SpectroscopyDifferential absorption of circularly polarized lightPredominantly α-helical secondary structure nih.govcapes.gov.br
Fourier Transform Infrared (FTIR) SpectrometryVibrational modes of chemical bondspH-dependent association with phospholipid membranes nih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyNuclear spin transitions in a magnetic fieldDetailed 3D structure and molecular interactions (inferred from clavanin family studies) nih.govacs.org
UV-Vis SpectroscopyAbsorption of UV and visible lightConcentration determination and interaction studies technologynetworks.commdpi-res.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Retention time based on hydrophobicityPurification and separation of this compound and its analogs researchgate.net

Electron Microscopy (TEM, SEM)

Electron microscopy, encompassing both Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), has been instrumental in visualizing the effects of this compound and its analogs on bacterial cells.

Scanning Electron Microscopy (SEM) creates images by detecting reflected or knocked-off electrons, providing detailed information about the sample's surface topography. thermofisher.commeasurlabs.com In this compound research, SEM has been used to observe changes in the morphology of bacterial cell membranes upon treatment with this compound analogs, such as CSP-4. These investigations have revealed the formation of large pores on the surfaces of both E. coli and S. aureus cells, indicating membrane disruption as a key mechanism of action. researchgate.net

Transmission Electron Microscopy (TEM) , conversely, uses transmitted electrons to create a 2D projection of the sample, offering valuable insights into its internal structure. thermofisher.commeasurlabs.com TEM studies on Enterobacter cloacae treated with a combination of this compound (ClavS) and Clavanin D (ClavD) showed that the peptides can translocate inside the bacterial cells without causing significant membrane damage, suggesting an intracellular mechanism of action for this synergistic pair. rsc.org This contrasts with the membrane-damaging effects observed with some of its analogs alone. researchgate.net TEM requires extremely thin samples, generally under 150 nm, to allow electrons to pass through. thermofisher.commeasurlabs.com

A comparison of these two techniques highlights their complementary roles in this compound research:

FeatureScanning Electron Microscopy (SEM)Transmission Electron Microscopy (TEM)
Principle Detects scattered electrons from the sample surface. thermofisher.commeasurlabs.comDetects transmitted electrons that pass through the sample. thermofisher.commeasurlabs.com
Image Type Provides a 3D-like image of the surface. youtube.comProvides a 2D projection of the internal structure. thermofisher.com
Information Provided Surface topography and morphology. thermofisher.commeasurlabs.comInternal structure, crystal structure, and morphology. thermofisher.commeasurlabs.com
Sample Thickness No specific thickness limitation. measurlabs.comRequires very thin samples (typically <150 nm). thermofisher.commeasurlabs.com
Application in this compound Research Visualized pore formation on bacterial surfaces by this compound analogs. researchgate.netRevealed intracellular translocation of this compound in combination with Clavanin D. rsc.org

Confocal Microscopy

Confocal laser scanning microscopy is another powerful imaging technique that has been employed to study the localization of this compound and its analogs in relation to bacterial cells. This method provides high-resolution optical images with depth selectivity.

In studies involving rhodamine-labeled this compound peptides, confocal microscopy has been used to visualize the accumulation of these peptides on the surface of E. coli cells. researchgate.netoncotarget.com For instance, analogs like CSP-2, CSP-3, and CSP-4 were observed to localize on the bacterial cell surface at both pH 5.5 and pH 7.4. researchgate.net Furthermore, investigations into the synergistic effects of this compound (ClavS) and Clavanin D (ClavD) on E. cloacae utilized confocal microscopy to suggest that both peptides can translocate inside the cells without damaging the membrane, corroborating findings from TEM. rsc.org

Computational Chemistry and Molecular Dynamics Simulations

Computational approaches have become indispensable in understanding the structure-function relationships of peptides like this compound. These methods allow for the prediction of peptide structures and the simulation of their dynamic behavior.

PEP-FOLD Algorithm for Peptide Structure Prediction

PEP-FOLD is a de novo computational approach for predicting the three-dimensional structures of peptides from their amino acid sequences. univ-paris-diderot.fruniv-paris-diderot.fr It utilizes a structural alphabet, consisting of 27 four-residue fragments, and a coarse-grained force field to assemble predicted fragments into a final peptide model. nih.gov This algorithm is particularly useful for peptides ranging from 5 to 50 amino acids in length. univ-paris-diderot.fr While direct application of PEP-FOLD to this compound is not explicitly detailed in the provided search results, its utility for peptides of similar size and complexity makes it a relevant and powerful tool for generating structural models of this compound and its analogs for further computational analysis. nih.govbio.toolsscienceopen.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is a versatile tool for studying the electronic properties of atoms, molecules, and solids. researchgate.netukm.my The theory is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are uniquely determined by its electron density. ukm.my While the search results mention the use of conceptual DFT in the context of antimicrobial peptides from marine organisms like this compound, specific DFT calculations performed on this compound itself are not detailed. dntb.gov.ua However, DFT remains a crucial theoretical framework for understanding the fundamental electronic properties that govern the interactions of this compound.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict the binding orientation of a ligand to a receptor and to study the physical movements of atoms and molecules over time. mdpi.comnih.govvalencelabs.com

Molecular Docking predicts the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net In the context of this compound, docking could be used to predict how the peptide interacts with bacterial membranes or intracellular targets.

Molecular Dynamics (MD) Simulations provide a detailed view of the dynamic behavior of molecular systems. compchems.com By solving Newton's equations of motion for a set of atoms, MD simulations can reveal how a peptide like this compound interacts with its environment, such as a lipid bilayer, and can help to elucidate its mechanism of action at an atomistic level. mdpi.comrsc.org

While the search results allude to the use of these techniques for similar peptides and in broader antimicrobial research, specific studies detailing molecular docking and MD simulations of this compound are not explicitly available. dntb.gov.uanih.gov

Molecular Biology and Genetic Engineering Techniques

Molecular biology and genetic engineering techniques are fundamental to the study and development of antimicrobial peptides like this compound. These methods allow for the manipulation of genetic material to produce and modify peptides of interest.

The initial discovery of this compound involved the cloning of its gene from a cDNA library prepared from the pharyngeal tissues of the tunicate Styela clava. oncotarget.com This process relies on fundamental molecular biology techniques such as RNA extraction, cDNA synthesis, and gene cloning. berkeley.edu

Furthermore, the development of this compound analogs with improved therapeutic properties is a direct application of genetic engineering. oncotarget.comresearchgate.net By purposefully modifying the gene sequence through site-directed mutagenesis, researchers can create variant peptides with altered amino acid compositions. hci.edu.au These engineered peptides can then be expressed in host systems, such as E. coli, for production and subsequent functional analysis. researchgate.netnih.gov This approach has been successfully used to design this compound analogs with reduced hemolytic activity and enhanced antimicrobial efficacy. oncotarget.com

Future Research Avenues and Fundamental Biological Applications

Exploration of Undiscovered Clavaspirin Analogues and Derivatives

The discovery and synthesis of novel analogues and derivatives of this compound is a primary area for future research. While the natural peptide exhibits potent antimicrobial activity, it also shows significant hemolytic activity, limiting its therapeutic potential. nih.govoncotarget.com The design of analogues with reduced cytotoxicity while retaining or enhancing antimicrobial efficacy is a critical goal.

Researchers have already begun to explore this by substituting hydrophobic amino acid residues in the this compound sequence. oncotarget.comresearchgate.net For instance, four analogues (CSP-1, CSP-2, CSP-3, and CSP-4) were created by replacing isoleucine and leucine (B10760876) residues with alanine (B10760859) or lysine (B10760008) to disrupt the leucine-zipper motif responsible for hydrophobicity and aggregation at physiological pH. researchgate.net These modifications successfully reduced the hydrophobicity and cytotoxicity of the analogues. oncotarget.comresearchgate.net

Future efforts could expand on this by:

Systematic Amino Acid Substitution: A comprehensive analysis of substituting each amino acid residue with various natural and unnatural amino acids could reveal key determinants of activity and toxicity.

Hybrid Peptide Design: Combining fragments of this compound with sequences from other antimicrobial peptides could generate novel molecules with synergistic effects.

Chemical Modifications: Introducing non-peptidic moieties, such as fatty acids or cyclic structures, could improve stability, bioavailability, and target specificity.

A structured approach to analogue design, guided by computational modeling and structure-activity relationship (SAR) studies, will be instrumental in developing potent and selective this compound-based compounds. mdpi.com

Deeper Elucidation of Intracellular Targets and Signaling Pathways

Understanding the precise molecular mechanisms by which this compound and its analogues exert their effects is crucial. While it is known that this compound can permeabilize bacterial membranes, evidence also suggests the existence of intracellular targets. nih.govoup.comacs.org The peptide's ability to induce osmotic dysregulation in bacteria points to a complex mode of action that goes beyond simple membrane disruption. oup.com

Future research should focus on:

Identifying Binding Partners: Utilizing techniques such as affinity chromatography and pull-down assays to identify specific intracellular proteins or nucleic acids that interact with this compound.

Mapping Signaling Pathways: Investigating the downstream effects of this compound on key cellular signaling cascades. For example, one of its analogues, CSP-4, has been shown to reduce the levels of Toll-like receptor-2 (TLR-2), nuclear factor kappa B (NF-κB), and pro-inflammatory cytokines like TNF-α and IL-1β in a mouse model of skin infection. nih.gov This suggests an immunomodulatory role that warrants further investigation.

Investigating Metal Ion Interactions: The histidine-rich nature of this compound suggests a potential role for metal ion coordination in its activity, similar to what has been observed for the related clavanin peptides. acs.org

Elucidating these intracellular interactions will provide a more complete picture of this compound's mechanism of action and could reveal novel therapeutic targets. nih.gov

Integration with Omics Technologies for Systems-Level Understanding

The application of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to understanding the global cellular response to this compound. mdpi.combioaster.orgresearchgate.net These high-throughput methods can provide a comprehensive, systems-level view of the biological processes affected by the peptide. frontiersin.orgfrontiersin.org

Key research avenues include:

Transcriptomic and Proteomic Profiling: Analyzing changes in gene and protein expression in both bacterial and host cells upon treatment with this compound and its analogues. nih.gov This can reveal the full spectrum of cellular pathways that are perturbed, from metabolic and stress responses to virulence factor production. mdpi.comresearchgate.net

Metabolomic Analysis: Investigating alterations in the cellular metabolome to understand the metabolic consequences of this compound treatment.

Multi-Omics Integration: Combining data from different omics platforms to construct comprehensive models of this compound's mechanism of action and its impact on cellular networks. mdpi.comfrontiersin.org

These approaches will be instrumental in identifying biomarkers of this compound activity and in understanding the complex interplay between the peptide and the biological system. silicogene.com

Role of this compound in Broader Host-Pathogen Interaction Paradigms

The study of this compound can provide valuable insights into the broader dynamics of host-pathogen interactions. nih.govnih.gov As a component of the innate immune system of Styela clava, this compound is a product of evolution designed to combat microbial threats. nih.govdocsdrive.com

Future research in this area could explore:

Impact on Microbial Communities: Investigating how this compound affects the composition and function of complex microbial communities, such as biofilms or the gut microbiota. frontiersin.orgplos.orgnih.gov

Synergistic Effects with Host Defenses: Examining whether this compound acts in concert with other host immune factors, such as other antimicrobial peptides or phagocytic cells, to clear infections. mdpi.com

Evolution of Microbial Resistance: Studying the potential for bacteria to develop resistance to this compound and its analogues. Encouragingly, one study showed no detectable resistance in Staphylococcus aureus after 29 passages with the CSP-4 analogue. nih.govoncotarget.com Understanding the mechanisms that prevent resistance development could inform the design of "resistance-proof" antibiotics.

By studying this compound within the context of the host-pathogen "battleground," researchers can gain a deeper appreciation for the intricate strategies employed by both sides. uclan.ac.ukmdpi.com

Development of Advanced in vitro and in vivo (non-human, non-clinical) Models for Mechanistic Studies

To fully investigate the mechanisms of action and therapeutic potential of this compound, the development of sophisticated preclinical models is essential. researchgate.netnih.govwho.int These models will bridge the gap between basic research and potential future applications.

Promising model systems include:

Advanced in vitro Models: Moving beyond simple cell cultures to more complex systems like 3D organoids, spheroids, and microfluidic "organ-on-a-chip" devices. nih.gov These models can better mimic the physiological environment of tissues and allow for more realistic studies of this compound's efficacy and interactions.

Specialized in vivo Models: Utilizing a range of non-human animal models to study the effects of this compound in a whole-organism context. nih.goveupati.eu For instance, a hairless mouse model has already been used to demonstrate the efficacy of the CSP-4 analogue in treating skin infections caused by drug-resistant S. aureus. nih.gov Genetically modified animal models could also be employed to study the role of specific host factors in the response to this compound. allucent.com

Q & A

Q. What are the established synthetic pathways for Clavaspirin, and how can purity be optimized during synthesis?

this compound synthesis typically involves acetylation of a hydroxyl group using acetic anhydride under catalytic acidic conditions. Key steps include:

  • Reaction Monitoring : Thin-layer chromatography (TLC) with silica gel plates and UV visualization to track reaction progress .
  • Purification : Recrystallization using a solvent system (e.g., ethanol-water) to remove unreacted starting materials.
  • Yield Optimization : Adjusting molar ratios (e.g., 1:1.2 substrate-to-acetic anhydride) and reaction time (e.g., 45 minutes at 80°C) to maximize yield (>85%) .

Q. What analytical techniques are recommended for characterizing this compound's chemical structure and stability?

  • Structural Confirmation :
    • ¹H/¹³C NMR : Assign peaks for acetyl and aromatic protons (e.g., δ 2.3 ppm for acetyl group) .
    • FT-IR : Identify ester carbonyl stretches (~1760 cm⁻¹) and hydroxyl absence post-acetylation.
  • Stability Testing :
    • HPLC-UV : Monitor degradation under accelerated conditions (40°C/75% RH) over 30 days .
    • Mass Spectrometry (MS) : Detect hydrolytic byproducts (e.g., salicylic acid fragment ions) .

Advanced Research Questions

Q. How should researchers design in vitro studies to investigate this compound's dual mechanism of action (e.g., antiplatelet and anti-inflammatory effects)?

  • Experimental Design :
    • Platelet Aggregation Assays : Use human platelet-rich plasma (PRP) with ADP/collagen as agonists; measure inhibition via light transmission aggregometry .
    • Cyclooxygenase (COX) Inhibition : Compare IC₅₀ values for COX-1/COX-2 using enzyme-linked immunosorbent assays (ELISA) .
  • Controls : Include aspirin and clopidogrel as positive controls to benchmark potency .

Q. What statistical approaches are appropriate for resolving contradictions in this compound's pharmacokinetic (PK) data across studies?

  • Meta-Analysis : Pool data from multiple studies to calculate weighted mean parameters (e.g., Cₘₐₓ, t₁/₂) using random-effects models .
  • Sensitivity Analysis : Test robustness of conclusions by excluding outlier datasets or adjusting covariates (e.g., renal/hepatic impairment) .

Q. Example PK Data Comparison :

StudyDose (mg)Cₘₐₓ (µg/mL)t₁/₂ (h)Bioavailability (%)
A752.13.585
B751.84.278
C1002.53.882

Q. How can researchers address discrepancies in this compound's efficacy data between animal models and human trials?

  • Translational Validation :
    • Dose Scaling : Apply allometric scaling (e.g., body surface area) to adjust animal doses for human equivalence .
    • Biomarker Correlation : Compare platelet inhibition (%) in rodents vs. humans using flow cytometry .

Methodological Guidance

  • Data Reproducibility : Document experimental protocols in line with Beilstein Journal standards, including full synthetic procedures for ≥5 compounds in supplementary data .
  • Ethical Reporting : Disclose conflicts of interest and adhere to Declaration of Helsinki guidelines for human subject studies .
  • Contradiction Analysis : Use FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses when contradictory data arise .

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